N-Allyl Substitution: Opioid Antagonist Potential
1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate (CAS 102280-71-7) possesses a 1-allyl substituent, whereas the clinically studied analgesic prodilidine (CI-427; CAS 3734-16-5) contains a 1-methyl group. In the structurally related 3-phenylpiperidine series, the 1-allyl derivative was demonstrated to antagonize the analgesic effects of both the 1-phenacyl derivative and morphine [1]. This pharmacological divergence is consistent with the well-established observation that N-allyl substitution on opioid-like scaffolds converts agonists into antagonists or partial agonists [2].
| Evidence Dimension | Predicted pharmacological activity based on N-substituent structure-activity relationship |
|---|---|
| Target Compound Data | 1-Allyl substituent |
| Comparator Or Baseline | Prodilidine (1-methyl substituent) and 1-phenacyl-2,3-dimethyl-3-phenylpiperidine (analgesic agonist) |
| Quantified Difference | Qualitative difference in activity profile: N-allyl substitution is associated with antagonist activity, whereas N-methyl substitution is associated with agonist activity in structurally analogous series [1][3] |
| Conditions | Structure-activity relationship analysis from the 3-phenylpiperidine series (a direct analog scaffold) |
Why This Matters
For research programs investigating opioid antagonist mechanisms or seeking non-addictive analgesics, CAS 102280-71-7 offers a structurally relevant tool compound that cannot be replaced by N-methyl analogs like prodilidine, which exhibit agonist activity.
- [1] 3-Alkyl-3-Phenylpiperidine Derivatives as Analgesics. II. Journal of Medicinal Chemistry. 1963;6(3):332-334. View Source
- [2] Froimowitz M, et al. Opioid agonist and antagonist activities of N-allyl derivatives of phenylmorphans. Journal of Medicinal Chemistry. 1990;33(5):1415-1420. View Source
- [3] Prodilidine hydrochloride: Pharmacology. The Journal of Clinical Pharmacology. 1978;18(5-6):278-285. View Source
